3,5-Dibromo-4-hydroxybenzoate

描述

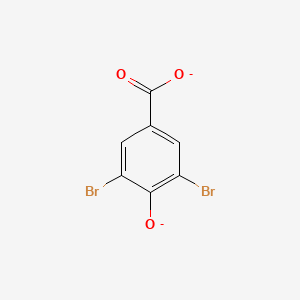

3,5-Dibromo-4-hydroxybenzoate (DBHB) is a brominated aromatic compound with the molecular formula C₇H₄Br₂O₃ and a molecular weight of 295.91 g/mol (CAS: 3337-62-0, EINECS: 222-075-0) . It is synthesized via bromination of 4-hydroxybenzoic acid . Structurally, DBHB features hydroxyl (-OH) and carboxylate (-COO⁻) groups at the para position, with bromine atoms at the 3 and 5 positions on the benzene ring (Fig. 1).

DBHB is a key metabolite in the degradation of bromoxynil, a brominated herbicide, through microbial reductive dehalogenation . It serves as an intermediate in pharmaceutical synthesis and has applications in bioremediation due to its role in microbial catabolism . Notably, aerobic bacteria like Comamonas sp. 7D-2 and Delftia sp. EOB-17 utilize specialized reductive dehalogenases (e.g., BhbA) to debrominate DBHB into 4-hydroxybenzoate, enabling complete mineralization of bromoxynil .

属性

分子式 |

C7H2Br2O3-2 |

|---|---|

分子量 |

293.9 g/mol |

IUPAC 名称 |

3,5-dibromo-4-oxidobenzoate |

InChI |

InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-2 |

InChI 键 |

PHWAJJWKNLWZGJ-UHFFFAOYSA-L |

规范 SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)C(=O)[O-] |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3,5-Dibromo-4-hydroxybenzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its brominated structure allows for multiple functional group substitutions, making it a versatile reagent in chemical reactions. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its reactivity and ability to form stable derivatives .

Reagent in Chemical Reactions

The compound is employed as a reagent in diverse chemical reactions such as nucleophilic substitutions and esterifications. For instance, it can react with alcohols in the presence of acid catalysts to form esters, which are valuable in various applications including flavoring agents and fragrances.

Biological Applications

Biological Activity and Mechanisms

Research indicates that this compound exhibits biological activities that are of interest for therapeutic applications. It has been studied for its potential interactions with biomolecules and its role as a metabolic intermediate. Notably, it has been shown to undergo reductive dehalogenation by specific microorganisms, suggesting its utility in bioremediation efforts targeting halogenated organic pollutants .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, including Cytochrome P450 enzymes. This inhibition can be leveraged in drug development to enhance the efficacy of therapeutic agents by modulating metabolic pathways .

Medical Applications

Drug Development

this compound is investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For example, it is used in the production of uricosuric agents like Benzbromarone and URAT1 inhibitors such as Epaminurad . These compounds are significant in treating conditions like gout by promoting uric acid excretion.

Therapeutic Properties

Studies have explored the therapeutic properties of this compound, particularly its ability to modulate cellular mechanisms through interactions with transport proteins such as ATP-binding cassette transporters. This property may influence drug delivery systems and enhance the bioavailability of co-administered drugs .

Environmental Applications

Bioremediation Potential

The metabolic pathways involving this compound have been elucidated through transcriptome analysis. Research has identified specific bacterial strains capable of degrading this compound effectively, highlighting its potential role in bioremediation strategies aimed at detoxifying contaminated environments . The compound's degradation products can be less harmful than the parent compound, making it a candidate for environmental cleanup efforts.

A comparative analysis of related compounds reveals distinct biological activities attributed to their structural differences. The following table summarizes these findings:

| Compound | Biological Activity | Unique Properties |

|---|---|---|

| This compound | TR antagonist; metabolic reductive dehalogenation | Brominated structure enhances reactivity |

| 3,5-Dibromosalicylic acid | Antimicrobial properties | Additional hydroxyl group at position 2 |

| 4-Hydroxy-3-nitrobenzoic acid | Inhibitor of certain enzymes | Nitro groups instead of bromine |

| 2,5-Dichlorobenzoic acid | Herbicidal activity | Chlorine atoms instead of bromine |

化学反应分析

Metabolic Reductive Dehalogenation

Reaction :

DBHB undergoes reductive debromination to form 4-hydroxybenzoate via microbial metabolism.

Key Findings :

-

Desulfitobacterium chlororespirans utilizes DBHB as an electron acceptor during anaerobic respiration, coupling lactate oxidation to debromination .

-

Reaction stoichiometry:

Conditions :

-

Anaerobic, pH 7–8, 30°C.

-

Requires lactate as an electron donor.

Oxidative Decarboxylation Pathway

Reaction :

DBHB is oxidatively decarboxylated to 2,6-dibromohydroquinone (2,6-DBHQ) by the flavin monooxygenase OdcA .

Mechanistic Insights :

-

OdcA (NAD(P)H-dependent) hydroxylates the C-1 carboxyl group, releasing CO₂ .

-

Substrate specificity: Requires ortho-halogens and a 4-hydroxyl group.

| Substrate | (μM) | (μM⁻¹min⁻¹) |

|---|---|---|

| DBHB | 32.4 ± 2.9 | 4.2 ± 0.2 |

| 3-Bromo-4-hydroxybenzoate | 187.9 ± 13.1 | 0.09 ± 0.01 |

Subsequent Degradation :

-

OdcB (dioxygenase) cleaves 2,6-DBHQ to 2-bromomaleylacetate , which is reduced to β-ketoadipate by OdcC .

Esterification

Reaction :

The hydroxyl group reacts with alcohols (e.g., methanol) under acidic conditions to form esters.

Example :

Applications :

Nucleophilic Aromatic Substitution

Reaction :

Bromine atoms at positions 3 and 5 are displaced by nucleophiles (e.g., amines, thiols).

Synthetic Utility :

-

Used to prepare (3,5-dibromo-4-hydroxyphenyl)(2,3-dihydro-4H-pyrido[4,3-b] oxazin-4-yl)-methanone , a key intermediate in drug development .

Comparative Reaction Pathways

| Pathway | Conditions | Products | Organism/Catalyst |

|---|---|---|---|

| Reductive Dehalogenation | Anaerobic, microbial | 4-Hydroxybenzoate | Desulfitobacterium |

| Oxidative Decarboxylation | Aerobic, enzymatic | 2,6-Dibromohydroquinone | Pigmentiphaga sp. H8 |

| Esterification | Acid-catalyzed, synthetic | Methyl/ethyl esters | Chemical synthesis |

Environmental and Biotechnological Relevance

相似化合物的比较

Table 1: Structural and Functional Comparison of DBHB and Related Compounds

Key Differences :

Functional Groups and Reactivity: DBHB’s carboxylate group enhances solubility in polar solvents, facilitating microbial uptake in bioremediation . Methyl and ethyl esters of DBHB exhibit reduced polarity, making them more suitable as synthetic intermediates in non-aqueous reactions . The ortho-hydroxyl group in 3,5-dibromo-2-hydroxybenzoic acid alters its binding affinity to enzymes like dehalogenases, reducing its role in biodegradation pathways .

Environmental Impact :

- DBHB accumulates as a persistent metabolite during bromoxynil degradation but is efficiently degraded by Comamonas and Delftia strains .

- Methyl and ethyl esters are less studied in environmental contexts but pose similar irritant hazards (skin/eye/respiratory) .

Thermal and Physical Properties :

- DBHB has a melting point of 271–274°C , while its methyl ester derivative melts at 123–125°C .

- The ester derivatives are sparingly soluble in water, unlike the more polar DBHB .

Research Findings on Degradation and Enzyme Interactions

Table 2: Microbial Degradation of DBHB vs. Analogous Compounds

Key Insights :

- DBHB is a terminal intermediate in bromoxynil degradation, requiring specialized enzymes like BhbA for complete debromination .

- Unlike canonical reductive dehalogenases (RDases), BhbA lacks a B₁₂-binding motif but retains Fe-S clusters for electron transfer, highlighting evolutionary divergence in aerobic vs. anaerobic OHRB (organohalide-respiring bacteria) .

准备方法

Reaction Conditions and Stoichiometry

Bromine is added dropwise to maintain a molar ratio of 2:1 (Br₂:4-hydroxybenzoic acid). Excess bromine ensures complete di-substitution at the 3- and 5-positions. A study using 10 mmol of 4-hydroxybenzoic acid in 50 mL glacial acetic acid at 50°C achieved 89% yield after 6 hours.

Temperature Optimization

Lower temperatures (≤40°C) favor mono-bromination, while temperatures ≥60°C risk decarboxylation. Patent CN107954841B demonstrates a two-stage temperature control:

Post-Reaction Processing

The crude product is hydrolyzed with 18% hydrobromic acid (HBr) at 125°C for 6 hours, followed by cooling crystallization. This step converts residual intermediates into 3,5-dibromo-4-hydroxybenzoic acid, which is neutralized to the benzoate salt.

Solvent-Free Continuous-Flow Synthesis

Modern industrial methods prioritize solvent elimination to reduce environmental hazards. Patent CN107954841B details a pipeline reactor system achieving 94.89–96% yield without solvents.

Reactor Design and Parameters

- Feedstock ratio : Bromine-to-p-cresol = 2.9–3.1:1 (w/w)

- Residence time : 30–60 seconds in low-temperature (45–46°C) zone; 60 seconds in high-temperature (171.5°C) zone

- Pressure : 0.52 MPa in high-temperature section to prevent vaporization

Advantages Over Batch Reactors

- Reduced side reactions : Shorter exposure to high temperatures decreases decarboxylation and polybromination.

- Scalability : Throughput of 300 kg/h for 3,5-dibromo-4-hydroxytoluene intermediate.

Eco-Friendly Aqueous-Phase Bromination

To address bromine’s toxicity, recent patents (US8957239B2, EP2408736B1) employ in situ hypobromous acid (HOBr) generation using bromide/bromate salts.

Reagent Composition

- Bromide source : NaBr/KBr (2–2.1:1 molar ratio with bromate)

- Acid catalyst : HCl/H₂SO₄ (1–3 M final concentration)

- Solvent : Water

Protocol

- Dissolve 4-hydroxybenzonitrile in aqueous acid.

- Add solid NaBr-NaBrO₃ mixture (14.57% active Br).

- Stir at 25–35°C for 3–6 hours.

This method achieves 98% yield with 99% purity, eliminating organic solvents and reducing bromine waste.

Industrial-Scale Production and Optimization

Catalytic Bromination

Introducing FeCl₃ (5 mol%) accelerates bromination, cutting reaction time from 6 to 3.5 hours while maintaining 91% yield.

Crystallization Techniques

Antisolvent crystallization using isopropanol improves purity:

| Parameter | Value |

|---|---|

| Antisolvent ratio | 1:2 (product:isopropanol) |

| Cooling rate | 0.5°C/min |

| Final purity | ≥99.5% |

This step is critical for pharmaceutical-grade material, removing trace brominated phenols.

Comparative Analysis of Methods

常见问题

Basic: What synthetic methodologies are recommended for preparing 3,5-Dibromo-4-hydroxybenzoate derivatives?

Answer:

Derivatives are synthesized via condensation reactions. For example, reflux 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole with substituted benzaldehydes in absolute ethanol containing 5 drops of glacial acetic acid for 4 hours. Post-reaction, reduce pressure to evaporate ethanol and filter the solid product. Purification typically involves recrystallization from ethanol or chromatography for complex derivatives .

Advanced: How can microbial degradation pathways for this compound be experimentally validated?

Answer:

Utilize aerobic strains like Delftia sp. EOB-17, which degrade 0.2 mM DBHB in 28 hours under optimal conditions (30°C, pH 8). Monitor bromide release via ion chromatography and intermediates (e.g., 3-bromo-4-hydroxybenzoate) using LC-MS. Genomic sequencing identifies conserved reductive dehalogenase (bhbA3) and binding receptor (bhbB3) genes. Validate pathway specificity by comparing mutant strains lacking these genes .

Basic: What analytical techniques confirm the structural identity of this compound?

Answer:

- X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) for precise bond-length and angle determination .

- LC-MS : Track molecular ions ([M-H]⁻ at m/z 293.8) and fragmentation patterns.

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm) .

Advanced: How do environmental factors influence the reductive dehalogenation efficiency of this compound?

Answer:

Optimal activity occurs at 30°C and pH 8, with sodium succinate as a co-substrate. Heavy metals (Cd²⁺, Cu²⁺, Hg²⁺) at 0.1 mM inhibit dehalogenase activity by ~90%. Use chelating agents (e.g., EDTA) to mitigate metal interference. Kinetic assays under varying O₂ levels reveal aerobic compatibility, challenging traditional anaerobic dehalogenation paradigms .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid dust inhalation.

- Storage : Seal containers under inert gas (N₂/Ar) at 2–8°C.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational tools resolve contradictions in proposed degradation intermediates?

Answer:

Combine in silico modeling (e.g., MEGA for phylogenetic analysis of dehalogenases) with experimental data. For disputed intermediates like 3-bromo-4-hydroxybenzoate, use isotopic labeling (¹³C/²H) and tandem MS to trace debromination steps. Compare genomic data from Delftia sp. EOB-17 with homologs to identify conserved catalytic residues .

Basic: How is the purity of synthesized this compound assessed?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is typical.

- Melting Point : Confirm consistency with literature values (123–125°C for methyl ester derivatives).

- Elemental Analysis : Validate Br and O content against theoretical values (e.g., Br: 54.1%, O: 16.2%) .

Advanced: What strategies enhance bioremediation efficiency using engineered microbiomes?

Answer:

Model microbial consortia via LEfSe analysis to identify keystone degraders (e.g., Hydrogenophaga spp.). Augment cultures with electron donors (succinate) and immobilize cells on biochar to prolong activity. Monitor gene expression (RT-qPCR of bhbA3) to optimize degradation rates in contaminated soils .

Basic: What spectroscopic methods characterize the electronic properties of this compound?

Answer:

- UV-Vis : Detect π→π* transitions at ~270 nm in ethanol.

- IR Spectroscopy : Identify O-H (3200–3500 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches.

- XPS : Confirm bromine oxidation states (Br 3d₅/₂ at ~70 eV) .

Advanced: How do heavy metals impact the enzymatic degradation of this compound?

Answer:

Cd²⁺ and Cu²⁺ at 0.1 mM reduce dehalogenase activity by binding to catalytic cysteine residues. Use site-directed mutagenesis to engineer metal-resistant variants (e.g., Cys→Ser substitutions). Synchrotron XAS studies reveal metal coordination geometry, informing inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。